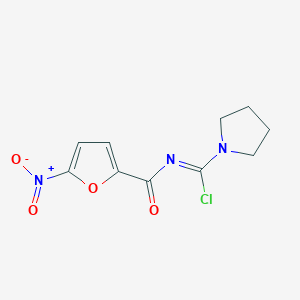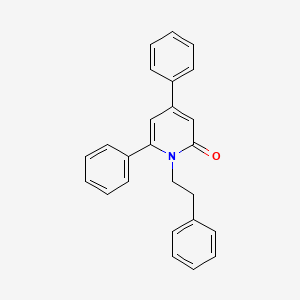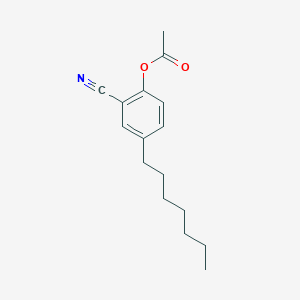
Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethylidene group and a dodecanedioate backbone. Its chemical properties make it a subject of interest for researchers exploring new synthetic pathways and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate typically involves multiple steps, starting with the preparation of the dodecanedioate backbone. One common method involves the esterification of dodecanedioic acid with ethanol to form diethyl dodecanedioate. This intermediate is then subjected to a series of reactions to introduce the aminoethylidene group.
Esterification: Dodecanedioic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form diethyl dodecanedioate.
Amination: The diethyl dodecanedioate is then reacted with an amine, such as ethylamine, under controlled conditions to introduce the aminoethylidene group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminoethylidene group can participate in nucleophilic substitution reactions, where nucleophiles replace the amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. Molecular docking studies have shown that it can bind to active sites of enzymes, affecting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate can be compared with other similar compounds, such as:
Diethyl 6-(1-aminoethylidene)-7-oxooctanedioate: Similar structure but with a shorter carbon chain.
Diethyl 6-(1-aminoethylidene)-7-oxodecanedioate: Similar structure but with a different carbon chain length.
Diethyl 6-(1-aminoethylidene)-7-oxoundecanedioate: Similar structure but with a different carbon chain length.
These comparisons highlight the uniqueness of this compound in terms of its specific carbon chain length and functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
89991-40-2 |
|---|---|
Fórmula molecular |
C18H31NO5 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
diethyl 6-(1-aminoethylidene)-7-oxododecanedioate |
InChI |
InChI=1S/C18H31NO5/c1-4-23-17(21)12-8-6-10-15(14(3)19)16(20)11-7-9-13-18(22)24-5-2/h4-13,19H2,1-3H3 |
Clave InChI |
BAVPUQNXJFFMLF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCC(=C(C)N)C(=O)CCCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


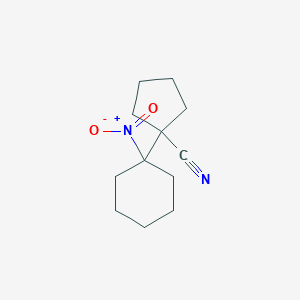
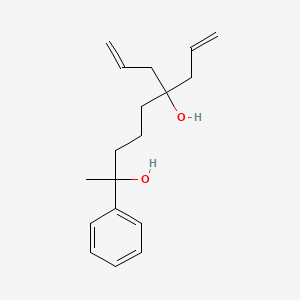
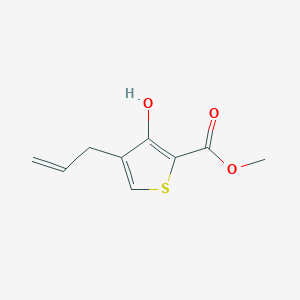
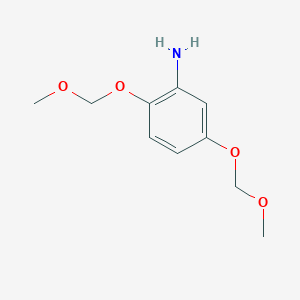
![3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide](/img/structure/B14394959.png)
![pyrimido[4,5-c]cinnolin-1(2H)-one](/img/structure/B14394960.png)
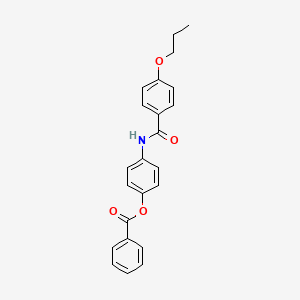

![3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol](/img/structure/B14394971.png)
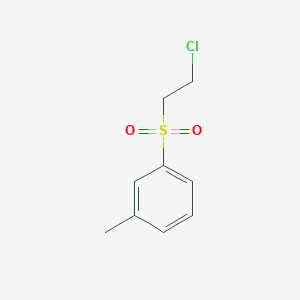
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)
